molecular formula C22H34N5O7P B12297055 [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate

[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate

Cat. No.: B12297055
M. Wt: 511.5 g/mol
InChI Key: OQWQEOFQRBDRSM-UHFFFAOYSA-N
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Description

The compound [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate] is a complex organic molecule with potential applications in various scientific fields. This compound features a cyclopropyl group, a purine derivative, and multiple ester linkages, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate] involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which is achieved through the reaction of 2-aminopurine with formaldehyde to form 2-aminopurin-9-ylmethyl.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using diazomethane as a reagent.

    Phosphanyl Group Addition: The phosphanyl group is added through a phosphorylation reaction, using a suitable phosphorylating agent such as phosphorus oxychloride.

    Esterification: The final step involves the esterification of the compound with 2,2-dimethylpropanoic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine and cyclopropyl groups.

    Reduction: Reduction reactions can occur at the ester linkages, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the purine and cyclopropyl groups.

    Reduction: Alcohol derivatives of the ester linkages.

    Substitution: Substituted phosphanyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    DNA Interactions: Due to its purine derivative, it can interact with DNA, potentially serving as a probe or therapeutic agent.

Medicine

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It targets specific enzymes and DNA sequences, inhibiting their function.

    Pathways Involved: The compound interferes with metabolic pathways, leading to the inhibition of viral replication and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The presence of the cyclopropyl group and multiple ester linkages makes it more complex than acyclovir and ganciclovir.

Properties

Molecular Formula

C22H34N5O7P

Molecular Weight

511.5 g/mol

IUPAC Name

[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C22H34N5O7P/c1-20(2,3)17(28)30-12-33-35(34-13-31-18(29)21(4,5)6)14-32-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26)

InChI Key

OQWQEOFQRBDRSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C

Origin of Product

United States

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